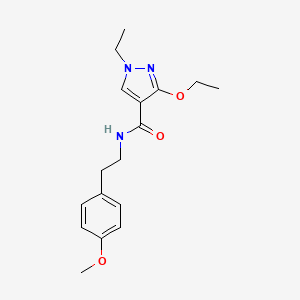

3-ethoxy-1-ethyl-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide

Description

3-ethoxy-1-ethyl-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a 3-ethoxy group, a 1-ethyl substituent on the pyrazole core, and a 4-methoxyphenethylamide side chain. Its molecular weight is 299.37 g/mol (CAS: 1172334-53-0), though detailed physicochemical data (e.g., melting point, solubility) remain unreported in available literature . The compound has been discontinued in commercial catalogs, limiting recent experimental studies .

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-[2-(4-methoxyphenyl)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-4-20-12-15(17(19-20)23-5-2)16(21)18-11-10-13-6-8-14(22-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYDWWBXPPFMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethoxy-1-ethyl-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antibacterial effects, as well as its structure-activity relationships (SAR).

Chemical Structure

The compound can be characterized by its structure, which includes a pyrazole ring substituted with an ethyl group and a methoxyphenethyl moiety. The molecular formula is , with a molecular weight of approximately 276.34 g/mol.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives as antitumor agents. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | BRAF(V600E) | 14.5 | |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Aurora-A kinase | 12.0 |

These findings suggest that the compound may inhibit key pathways involved in tumor growth, particularly through targeting BRAF and Aurora-A kinases.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. For instance, compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO):

| Compound | Mechanism | Effect |

|---|---|---|

| Py11 (analogous structure) | LPS-induced NO production inhibition | Significant reduction in TNF-α levels |

This suggests that this compound may possess similar anti-inflammatory effects, potentially useful in treating inflammatory diseases.

Antibacterial Activity

The antibacterial activity of pyrazole derivatives has been documented extensively. Studies indicate that certain derivatives can disrupt bacterial cell membranes leading to cell lysis:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Py11 (related compound) | E. coli | 32 µg/mL |

| 3-Ethoxy analogs | Staphylococcus aureus | <16 µg/mL |

These results highlight the potential of this compound as an antibacterial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following modifications have been noted to enhance activity:

- Substitution Patterns : The presence of electron-donating groups like methoxy enhances potency against specific targets.

- Alkyl Chain Length : Variations in the ethyl chain can influence solubility and bioavailability.

- Ring Modifications : Alterations in the pyrazole ring can lead to improved binding affinity to target proteins.

Case Studies

A series of studies have been conducted on related pyrazole compounds to evaluate their biological activities:

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against melanoma cells, revealing that modifications at the 4-position significantly increased cytotoxicity.

- In Vivo Models : Animal studies demonstrated that certain pyrazole derivatives reduced tumor size in xenograft models when administered at specific dosages.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Pyrazole-4-carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:

Table 1: Substituent Effects on Physical Properties

Key Observations :

- Ethoxy vs.

- Melting Points: Amino-substituted analogs (e.g., 4a, m.p. 247°C) exhibit higher melting points than ester derivatives (e.g., ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, m.p. 71.5–177.2°C), suggesting stronger intermolecular interactions in carboxamides .

Key Observations :

- Role of N-Substituents : The 4-methoxyphenethyl group in the target compound may confer receptor-binding specificity distinct from pyridinyl or polyfluorinated biphenyl moieties in antifungal/nematocidal analogs .

- Electrophilic Substituents : Trifluoromethyl and difluoromethyl groups enhance bioactivity (e.g., Fluxapyroxad’s fungicidal action) via metabolic stability and target affinity , whereas the ethoxy group’s contribution remains underexplored.

Comparison with Analogs :

- The target compound’s synthesis likely parallels methods for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, which employs Ru(dtbbpy)₃₂ catalysis .

- Yields and purity depend on amine reactivity; 4-methoxyphenethylamine may offer moderate efficiency compared to simpler amines (e.g., aniline derivatives) .

Environmental and Pharmacokinetic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.